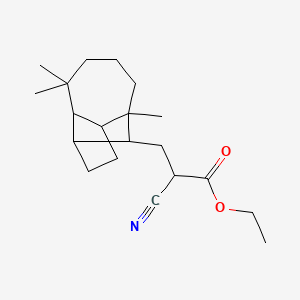
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the decahydro-1,4-methanoazulene core.
Functional Group Transformations: Introduction of the cyanide and ethyl ester groups.
Purification: Techniques such as recrystallization and chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: To handle the cyclization and functionalization reactions.
Automated Systems: For precise control of reaction conditions.
Quality Control: Ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the cyanide group to amine.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various esters and ethers.
Scientific Research Applications
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is utilized in:
Chemistry: As a reagent and intermediate in organic synthesis.
Biology: For studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Binding to specific enzymes and receptors.
Pathways Involved: Modulation of metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propanoate
- Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-butyrate
Uniqueness
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is unique due to its specific structural features and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate (CAS Number: 85099-14-5) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in biological research.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a methanoazulene core with various substituents. Its molecular formula is C20H31NO2, and it has a molecular weight of approximately 317.466 g/mol. The compound's structure can be visualized as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown efficacy against various bacterial strains. In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research indicates that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.
- Modulation of Cell Signaling Pathways : It can influence signaling pathways related to inflammation and cell survival.
- Direct Interaction with Cellular Components : The structural features allow it to interact directly with cellular membranes or proteins.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various bacterial strains.
Study 2: Anti-inflammatory Mechanism
In a study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups.
Study 3: Antioxidant Properties
Research published in Free Radical Biology and Medicine assessed the antioxidant potential of the compound using DPPH radical scavenging assays. The findings revealed that this compound exhibited a dose-dependent scavenging effect with an IC50 value of 25 µg/mL.
Properties
CAS No. |
85099-14-5 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)propanoate |
InChI |
InChI=1S/C20H31NO2/c1-5-23-18(22)13(12-21)11-16-14-7-8-15-17(14)19(2,3)9-6-10-20(15,16)4/h13-17H,5-11H2,1-4H3 |
InChI Key |
VJKTYQFKYNDHCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1C2CCC3C2C(CCCC31C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















